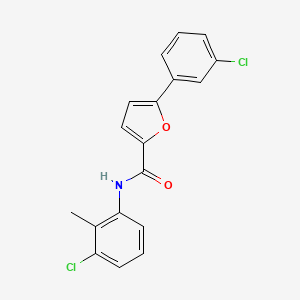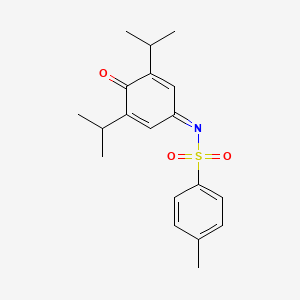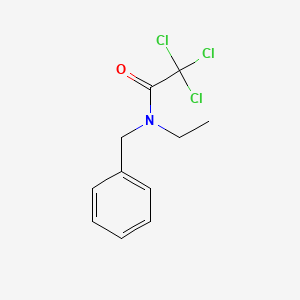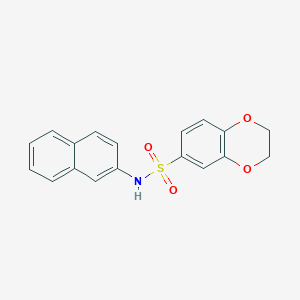
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture and horticulture.
Wirkmechanismus
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to the cytokinin receptors and activates the downstream signaling pathways, leading to the promotion of cell division and elongation. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to the improvement of fruit quality and yield.
Biochemical and Physiological Effects:
CPPU has several biochemical and physiological effects on plants, including the promotion of cell division and elongation, the regulation of gene expression, the improvement of fruit quality and yield, and the induction of parthenocarpy. CPPU also affects the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for lab experiments, including its high solubility in water, its stability under various pH and temperature conditions, and its easy application through foliar spray or root irrigation. However, CPPU also has some limitations, including its potential toxicity to humans and animals, its high cost, and its limited availability in some regions.
Zukünftige Richtungen
For CPPU research include the optimization of its synthesis method, the development of new formulations and application methods, the identification of new target crops and plant species, and the evaluation of its long-term effects on plant growth and development. Additionally, further studies are needed to investigate the potential environmental impacts of CPPU and its safety for human and animal consumption.
Synthesemethoden
CPPU can be synthesized through several methods, including the reaction between 5-chloro-2-methoxyaniline and 1-propylpiperidin-4-ol followed by the reaction with phosgene. Another method involves the reaction between 5-chloro-2-methoxyaniline and N-(1-propylpiperidin-4-yl)formamide followed by the reaction with triphosgene. The synthesis of CPPU requires careful attention to the reaction conditions, temperature, and purification methods to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its potential applications in plant growth regulation, fruit development, and yield improvement. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. CPPU has also been used to induce parthenocarpy, which is the production of seedless fruits, in various crops. Additionally, CPPU has been studied for its potential applications in tissue culture and micropropagation of plants.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-11-12(17)4-5-15(14)22-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAINJLRWWLDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)




![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

